molecular formula C12H16N2O2 B11888409 Methyl 6-amino-3,3-dimethylindoline-1-carboxylate

Methyl 6-amino-3,3-dimethylindoline-1-carboxylate

Cat. No.: B11888409
M. Wt: 220.27 g/mol
InChI Key: HHZAUFYFQASEAQ-UHFFFAOYSA-N
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Description

Methyl 6-amino-3,3-dimethylindoline-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-amino-3,3-dimethylindoline-1-carboxylate (MDIC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with MDIC, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

MDIC is characterized by the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This structure features an indoline core which is crucial for its biological activity. The presence of the amino group and the carboxylate moiety enhances its interaction with biological targets.

The biological activity of MDIC can be attributed to its ability to inhibit specific enzymes and cellular pathways. Preliminary studies suggest that MDIC may act as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, research indicates that similar indoline derivatives can inhibit fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, leading to reduced tumor growth in vitro .

Antitumor Activity

MDIC has been evaluated for its antitumor properties using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L .

Table 1: Antitumor Activity of MDIC

Cell LineIC50 (µmol/L)
A-5490.065
MDA-MB-4689.4

These results indicate that MDIC may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its antitumor effects, MDIC has shown potential antimicrobial activity. Studies have indicated that derivatives of indoline can exhibit inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis pathways .

Table 2: Antimicrobial Efficacy of MDIC Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis< 10 µg/mL
Staphylococcus aureus< 5 µg/mL

Case Studies

  • Inhibition of Cancer Cell Growth : A study involving the application of MDIC on cultured cancer cells demonstrated a dose-dependent reduction in cell viability, suggesting that MDIC effectively induces apoptosis in these cells through caspase activation pathways.
  • Synergistic Effects with Other Drugs : Research has indicated that combining MDIC with existing chemotherapeutic agents enhances the overall efficacy against resistant cancer cell lines, providing a potential strategy for overcoming drug resistance.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-14(11(15)16-3)10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3

InChI Key

HHZAUFYFQASEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.